molecular formula C18H16N4O2 B4898715 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4898715
M. Wt: 320.3 g/mol
InChI Key: MUGORPWIOGGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Safety and Hazards

Like all chemicals, benzimidazole derivatives should be handled with care. They should be stored in a dry, cool place and avoid contact with strong oxidizing agents . Always use appropriate personal protective equipment when handling these compounds .

Mechanism of Action

Target of Action

Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets . These can include enzymes, receptors, and other proteins, depending on the specific structure and functional groups of the compound .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the benzimidazole moiety can enable the compound to intercalate into biological structures or bind to active sites, leading to changes in the function of the target .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell division, signal transduction, and metabolic processes .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good solubility and bioavailability . These properties can be influenced by the specific functional groups present in the compound, as well as by factors such as the compound’s size and charge .

Result of Action

The effects of benzimidazole derivatives can range from inhibition of enzyme activity to disruption of cell division, depending on the specific targets and mode of action of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of benzimidazole derivatives with pyrrolidine carboxamides under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazol-2-one, 1,3-dihydro-
  • N-(1,3-diallyl-1,3-dihydro-2H-benzimidazol-2-ylidene)propanamide

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-16-10-12(11-22(16)13-6-2-1-3-7-13)17(24)21-18-19-14-8-4-5-9-15(14)20-18/h1-9,12H,10-11H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGORPWIOGGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.